L-LEUCINE (1,2-13C2)
Beschreibung
BenchChem offers high-quality L-LEUCINE (1,2-13C2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (1,2-13C2) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekulargewicht |
133.16 |
|---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
understanding the principles of stable isotope labeling with 13C amino acids
Precision in Proteomics and Structural Biology: A Technical Guide to C Amino Acid Labeling
Executive Summary
Stable isotope labeling with Carbon-13 (
Part 1: Fundamental Physics & Chemistry
The "Silent" Label
Unlike fluorophores or affinity tags,
Detection Principles
The utility of
| Detection Method | Physical Principle | Key Parameter |
| Mass Spectrometry (MS) | Mass Shift | Neutron difference. |
| NMR Spectroscopy | Nuclear Spin |
Part 2: Labeling Strategies & Causality
The choice of labeling strategy dictates the experimental resolution.
Uniform Labeling ( )
-
Method: Cells are grown on media where
C-glucose is the sole carbon source. -
Outcome: All carbons in all amino acids are labeled.
-
Application: Backbone resonance assignment in NMR; Metabolic Flux Analysis (MFA).
-
Causality: Glucose enters glycolysis/TCA cycle, distributing
C into all amino acid biosynthetic pathways.
Residue-Specific Labeling (SILAC)
-
Method: Media is supplemented with specific
C-labeled amino acids (typically Lysine and Arginine) while using dialyzed serum to remove endogenous sources. -
Outcome: Only specific residues carry the mass tag.
-
Application: Quantitative Proteomics (SILAC).
-
Critical Constraint: Metabolic Scrambling. If a cell can synthesize the amino acid from other carbon sources, the label dilutes. Solution: Use auxotrophic strains or amino acids that are strictly essential (e.g., Lysine in humans).
Stereo-Array Isotope Labeling (SAIL)
-
Method: Cell-free synthesis using chemically synthesized amino acids with specific stereospecific deuteration and
C patterns. -
Outcome: Eliminates scalar coupling broadening; sharpens NMR signals for proteins >50 kDa.
Part 3: Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for differential expression analysis.
The Logic of "Light" vs. "Heavy"
Two cell populations are grown: one in "Light" media (
-
Why mix early? Mixing at the intact cell or lysate stage eliminates quantitation errors introduced during purification, fractionation, or digestion. Any loss applies equally to both Light and Heavy forms.
Visualization: The SILAC Workflow
Caption: Figure 1.[1] SILAC workflow ensuring nullification of downstream processing errors by early mixing.
The Arginine-to-Proline Conversion Problem
A common failure mode in SILAC is the metabolic conversion of
-
Symptom: Satellite peaks appear in Proline-containing peptides, distorting quantitation.
-
Correction: Titrate Arginine concentration down to limit the excess available for conversion, or use cell lines deficient in arginine-converting enzymes.
Part 4: Structural Biology (NMR) Applications[2][3]
In NMR,
Backbone Assignment (The HNCACB Experiment)
To solve a protein structure, one must sequentially assign signals to specific residues. The HNCACB experiment transfers magnetization through the peptide backbone.
-
Path:
. -
Logic: The
and chemical shifts are characteristic of the amino acid type (e.g., Alanine is distinct from Serine ).
Visualization: Magnetization Transfer
Caption: Figure 2. HNCACB magnetization flow. The Nitrogen (i) correlates to both its own Alpha-Carbon and the preceding residue's Alpha-Carbon.
Part 5: Validated Experimental Protocol (SILAC)
Objective: Achieve >95% incorporation of
Phase 1: Preparation & Adaptation
-
Media Formulation: Use SILAC-specific DMEM (deficient in Lys/Arg). Add 10% dialyzed FBS. Standard FBS contains light amino acids that will ruin the experiment.
-
Heavy Media: Supplement with 100 mg/L
-Lysine and 100 mg/L -Arginine. -
Adaptation: Pass cells for at least 5 doublings (approx. 2 weeks).
-
Self-Validation Step: Harvest a small aliquot (
cells). Lyse, digest, and run a quick LC-MS. Check a high-abundance peptide (e.g., Actin). If the "Light" peak is >1% of the "Heavy" peak, continue adaptation.
-
Phase 2: The Experiment
-
Treatment: Treat "Heavy" cells with Drug X and "Light" cells with Vehicle (or vice versa).
-
Harvest: Wash 3x with ice-cold PBS to remove serum proteins.
-
Lysis: Lyse cells in 8M Urea or SDS-buffer.
-
Quantification: Perform a BCA assay. This is critical.
-
Mixing: Mix Light and Heavy lysates at exactly a 1:1 ratio based on protein mass.
Phase 3: Digestion & Analysis
-
Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).
-
Digestion: Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.
-
Desalting: Use C18 StageTips.
-
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap). Set the search engine (MaxQuant/Mascot) to look for fixed modifications: Lys+6.02 Da, Arg+10.00 Da.
References
-
Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics. Link
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. Link
-
Mann, M. (2006). Functional and quantitative proteomics using SILAC.[2] Nature Reviews Molecular Cell Biology.[4] Link
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[5] Nature Protocols. Link
-
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods. Journal of the American Chemical Society. Link
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- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. SILAC and Alternatives in Studying Cellular Proteomes of Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Leucine Metabolism and its Interrogation with ¹³C Tracing
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: From Essential Nutrient to Master Metabolic Regulator
L-leucine, an essential branched-chain amino acid (BCAA), has long been recognized as a fundamental building block for protein synthesis. However, its role extends far beyond that of a simple substrate. Leucine is now understood to be a potent signaling molecule, a critical regulator of metabolic pathways, and a key player in cellular health and disease. This guide provides a comprehensive exploration of the intricate biochemical pathways of L-leucine metabolism and details the powerful methodology of ¹³C tracing to unravel its complex dynamics. As researchers and drug development professionals, a deep understanding of these concepts is paramount for identifying novel therapeutic targets and developing innovative strategies for a range of metabolic and proliferative diseases.
Part 1: The Core Pathways of L-Leucine Metabolism
L-leucine metabolism is a multifaceted process that occurs primarily in the skeletal muscle, liver, and adipose tissue.[1][2] It can be broadly categorized into two interconnected arms: catabolism, the breakdown of leucine for energy and other metabolic intermediates, and anabolism, its incorporation into proteins and its role in signaling cascades.
The Catabolic Cascade: From Leucine to Energy and Precursors
The catabolism of L-leucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and acetoacetate, both of which can enter the tricarboxylic acid (TCA) cycle for energy production.[3][4][5] This pathway is crucial for cellular energy homeostasis, particularly during periods of fasting or strenuous exercise.
The initial and rate-limiting step in leucine catabolism is its reversible transamination to α-ketoisocaproate (KIC), catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1][3][6] KIC then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[6] Subsequent enzymatic reactions further process isovaleryl-CoA into 3-methylcrotonyl-CoA, which is then carboxylated to 3-methylglutaconyl-CoA.[4][6] Following hydration to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), the pathway culminates in the cleavage of HMG-CoA by HMG-CoA lyase to produce acetyl-CoA and acetoacetate.[4][6]
Inborn errors of metabolism affecting any of the enzymes in this pathway can lead to the accumulation of toxic intermediates, resulting in severe clinical manifestations such as maple syrup urine disease (MSUD) and isovaleric acidemia.[7][8]
Figure 1: The catabolic pathway of L-leucine.
The Anabolic and Signaling Roles of L-Leucine
Beyond its catabolic fate, L-leucine is a cornerstone of protein synthesis, directly incorporated into nascent polypeptide chains.[9] Perhaps more profoundly, leucine acts as a potent signaling molecule, most notably through its activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[9][10][11][12][13]
Activation of mTORC1 by leucine is a critical checkpoint for cell growth, proliferation, and survival.[11][14] This signaling cascade promotes protein synthesis by phosphorylating key downstream effectors, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][13] The activation of mTORC1 by leucine is particularly crucial for muscle protein synthesis, making it a key area of research in sports nutrition and the treatment of muscle wasting conditions like sarcopenia.[9][12][]
Furthermore, leucine metabolism has been implicated in the regulation of other critical cellular processes, including lipid metabolism and pancreatic β-cell function.[1][16]
Figure 2: L-leucine's role in mTORC1 signaling.
Part 2: ¹³C Tracing - A Window into Leucine's Metabolic Journey
To truly understand the dynamic nature of L-leucine metabolism, static measurements of metabolite concentrations are insufficient. Stable isotope tracing, particularly with ¹³C-labeled leucine, provides a powerful tool to quantify the flux through its various metabolic pathways in living systems.[17][18][19][20] This technique allows us to follow the journey of carbon atoms from leucine as they are incorporated into other molecules, providing a quantitative measure of metabolic rates.
Principles of ¹³C Tracing
The fundamental principle of ¹³C tracing involves introducing a substrate, in this case L-leucine, that has been artificially enriched with the stable, non-radioactive isotope ¹³C, into a biological system.[21][22] As the ¹³C-labeled leucine is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the isotopic enrichment (the ratio of ¹³C to the naturally abundant ¹²C) in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the rates of the metabolic reactions that produced them.[23][24][25][26][27][28]
Experimental Design: A Step-by-Step Protocol
A well-designed ¹³C tracing experiment is crucial for obtaining meaningful and reproducible data. The following protocol outlines the key steps for an in vitro cell culture experiment, but the principles can be adapted for in vivo studies.
Experimental Protocol: ¹³C-Leucine Tracing in Cultured Cells
-
Cell Culture and Acclimation:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Prior to the tracing experiment, switch the cells to a custom-formulated medium that is identical to the standard medium but lacks unlabeled leucine. This "washout" step ensures that the intracellular pool of unlabeled leucine is minimized.
-
-
Tracer Introduction:
-
Prepare the tracing medium by supplementing the leucine-free medium with a known concentration of ¹³C-labeled L-leucine (e.g., U-¹³C₆-L-leucine, where all six carbon atoms are labeled). The choice of isotopologue and its concentration should be optimized based on the specific research question and the sensitivity of the analytical instruments.
-
-
Time-Course Incubation:
-
Replace the washout medium with the ¹³C-leucine tracing medium.
-
Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, 24 hours). The duration of the time course will depend on the expected turnover rate of the metabolites of interest.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench cellular metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and other macromolecules. The supernatant contains the polar metabolites.
-
-
Sample Preparation for Analysis:
-
For Mass Spectrometry (LC-MS/MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
For NMR Spectroscopy:
-
Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
-
-
Data Acquisition:
-
LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Monitor for the mass isotopologues of leucine and its downstream metabolites.[23][27]
-
NMR: Acquire ¹H and/or ¹³C NMR spectra to identify and quantify the ¹³C-labeled metabolites.[24][29][30]
-
-
Data Analysis and Metabolic Flux Analysis (MFA):
-
Determine the fractional isotopic enrichment of each metabolite at each time point.
-
Utilize metabolic flux analysis (MFA) software to fit the isotopic labeling data to a metabolic network model. This will allow for the quantification of the rates (fluxes) of the reactions in the network.[26][31][32]
-
Figure 3: Workflow for a ¹³C-leucine tracing experiment.
Data Interpretation: Unveiling Metabolic Phenotypes
The data generated from ¹³C tracing experiments can reveal profound insights into cellular metabolism. For example:
-
Increased ¹³C enrichment in TCA cycle intermediates following ¹³C-leucine administration would indicate a greater reliance on leucine as an anaplerotic substrate.
-
The rate of ¹³C incorporation into newly synthesized proteins provides a direct measure of protein synthesis rates.[17][33][34]
-
Tracing the fate of the ¹³C label into lipids can quantify the contribution of leucine to de novo lipogenesis.[1]
By comparing the metabolic fluxes between different experimental conditions (e.g., healthy vs. diseased cells, or treated vs. untreated cells), researchers can identify key metabolic nodes that are altered, providing valuable targets for drug development.
Part 3: Applications in Research and Drug Development
The combination of a deep understanding of L-leucine metabolism and the technical prowess of ¹³C tracing has far-reaching implications across various fields of biomedical research.
Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to support their rapid growth and proliferation. Many cancers show an increased dependence on branched-chain amino acids, including leucine, for both energy and biosynthesis.[1] ¹³C-leucine tracing can be employed to:
-
Identify the specific metabolic pathways that are upregulated in cancer cells.
-
Assess the efficacy of drugs that target leucine metabolism.
-
Discover novel metabolic vulnerabilities of cancer cells.
Metabolic Diseases
Disruptions in L-leucine metabolism are implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[31] ¹³C tracing studies can help to:
-
Elucidate the mechanisms by which leucine contributes to insulin resistance.
-
Quantify the contribution of leucine to hepatic steatosis.
-
Evaluate the metabolic effects of dietary interventions or therapeutic agents.
Neurological Disorders
Emerging evidence suggests that altered amino acid metabolism plays a role in the pathophysiology of various neurological disorders.[35] Inborn errors of leucine metabolism can lead to severe neurological damage.[7][8] ¹³C tracing can be utilized to:
-
Investigate the role of leucine metabolism in neuronal function.
-
Explore the metabolic consequences of genetic defects in leucine catabolism.
-
Assess the metabolic impact of potential therapies for these disorders.
Conclusion: A Powerful Synergy for Discovery
The intricate biochemistry of L-leucine metabolism, with its dual roles in anabolism and signaling, presents a rich landscape for scientific inquiry. When coupled with the quantitative power of ¹³C tracing, researchers are equipped with an unparalleled toolkit to dissect these complex pathways. This in-depth technical guide has provided a framework for understanding the core principles and practical applications of this synergistic approach. For researchers, scientists, and drug development professionals, mastering these concepts will be instrumental in pushing the boundaries of our understanding of cellular metabolism and in forging new paths toward the treatment of human disease.
References
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MetwareBio. (n.d.). Leucine. Retrieved from [Link]
-
Medtrics. (2025, November 24). Leucine: Physiological Mechanisms, Anabolic Role, and Evidence-Based Intake Recommendations. Retrieved from [Link]
-
Tanphaichitr, V. (1993). Disorders of Leucine Metabolism. In ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Leucine. Retrieved from [Link]
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Dreyer, H. C., Fujita, S., Cadenas, J. G., Chinkes, D. L., Volpi, E., & Rasmussen, B. B. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. The Journal of physiology, 586(15), 3741–3752. Retrieved from [Link]
-
Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American journal of physiology. Endocrinology and metabolism, 302(11), E1329–E1342. Retrieved from [Link]
-
Halliday, D., & Rennie, M. J. (1985). Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model. European journal of clinical investigation, 15(6), 349–354. Retrieved from [Link]
-
Promino. (2024, August 2). L-Leucine and Muscle Growth: A Scientific Analysis. Retrieved from [Link]
-
Schwenk, W. F., Berg, P. J., & Haymond, M. W. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical mass spectrometry, 12(8), 432–436. Retrieved from [Link]
-
Sherry, A. D., & Jeffrey, F. M. H. (2018). Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. In Methodologies for Metabolomics. Cambridge University Press. Retrieved from [Link]
-
Vaňhara, P., Kovář, J., Velecká, V., Navrátil, T., Dvořák, P., & Hampl, A. (2012). l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. Diabetes, 61(4), 841–850. Retrieved from [Link]
-
Massou, S., & Geria, M. (2011). In vivo NMR for 13C metabolic flux analysis. In ResearchGate. Retrieved from [Link]
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Gigas Nutrition. (2014, March 24). The anabolic effect of leucine. Retrieved from [Link]
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PubChem. (n.d.). l-Leucine degradation I. Retrieved from [Link]
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ResearchGate. (n.d.). The leucine catabolism pathway. Retrieved from [Link]
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Malloy, C. R., & Jeffrey, F. M. H. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4767–4774. Retrieved from [Link]
-
Weiss, R. G., Chacko, V. P., Glickson, J. D., & Gerstenblith, G. (1991). Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts. Journal of Biological Chemistry, 266(3), 2090–2094. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of l-leucine on mTORC1 and MAPK pathways. Retrieved from [Link]
-
Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., ... & Yin, Y. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1280807. Retrieved from [Link]
-
Li, X., Wu, C., Li, X., & Wang, Y. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 17, 1162442. Retrieved from [Link]
-
Boirie, Y., Dangin, M., Gachon, P., Vasson, M. P., Maubois, J. L., & Beaufrère, B. (2000). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American journal of physiology. Endocrinology and metabolism, 278(6), E1019–E1027. Retrieved from [Link]
-
PubChem. (n.d.). Leucine Biosynthesis. Retrieved from [Link]
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Dias, A. C., & Pinto, D. C. (2016). Bacterial L-leucine catabolism as a source of secondary metabolites. Applied microbiology and biotechnology, 100(1), 129–140. Retrieved from [Link]
-
Ford, G. C., & Nair, K. S. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical biochemistry, 238(1), 66–71. Retrieved from [Link]
-
Wortmann, S. B., Kremer, B. H., Graham, B. H., Willemsen, M. A., & Wevers, R. A. (2013). Leucine Loading Test is Only Discriminative for 3-Methylglutaconic Aciduria Due to AUH Defect. JIMD reports, 11, 1–5. Retrieved from [Link]
-
Wolfe, R. R. (1992). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Applied Physiology, 73(4), 1215–1223. Retrieved from [Link]
-
Metabolic Solutions. (n.d.). Amino Acid Metabolism Analysis. Retrieved from [Link]
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Wilkinson, D. J., & Atherton, P. J. (2018). Stable isotope tracers in muscle physiology research. The Journal of physiology, 596(24), 6099–6110. Retrieved from [Link]
-
ResearchGate. (n.d.). Fraction of infused tracer ([13C]leucine) that underwent oxidation. Retrieved from [Link]
-
Technology Networks. (2025, February 28). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]
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Stojiljkovic, M., & Djordjevic, M. (2018). AMINO ACIDS PROFILE IN THE DIAGNOSIS OF INBORN ERRORS OF METABOLISM. Journal of Medical Biochemistry, 37(1), 1–9. Retrieved from [Link]
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Wiechert, W., & Nöh, K. (2013). High Quality 13C metabolic flux analysis using GC-MS. In RWTH Publications. Retrieved from [Link]
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Merck Manual Consumer Version. (n.d.). Branched-Chain Amino Acid Metabolism Disorders. Retrieved from [Link]
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Manoli, I., & Venditti, C. P. (2023). Inborn errors of amino acid metabolism – from underlying pathophysiology to therapeutic advances. Disease Models & Mechanisms, 16(11), dmm050012. Retrieved from [Link]
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ResearchGate. (n.d.). Residue-based labeling with 2H-Leu and 13C-Ile. Retrieved from [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–11. Retrieved from [Link]
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Young, J. D. (2014, April 4). Application of 13C Flux Analysis to Identify Molecular Disease Mechanisms - From Cells to Whole Animals. Shu Chien - Gene Lay Department of Bioengineering. Retrieved from [Link]
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Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Isotope tracing in health and disease. DSpace@MIT. Retrieved from [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences of the United States of America, 108(42), 17477–17482. Retrieved from [Link]
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Advanced Protocol: Natural Abundance Correction for L-Leucine (1,2-13C2) Mass Spectrometry
Topic: Natural Abundance Correction for L-LEUCINE (1,2-13C2) Experiments Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In metabolic flux analysis and protein turnover studies, L-Leucine (1,2-13C2) is a "gold standard" stable isotope tracer due to its metabolic stability and distinct fragmentation patterns. However, the accuracy of these experiments hinges on a single, often-overlooked mathematical operation: Natural Abundance Correction (NAC) .
Raw mass spectrometry data is inherently distorted. The heavy isotopes naturally present in the tracer's carbon skeleton (and, critically, in the derivatization reagents) create a "background noise" that overlaps with the tracer signal. For a dual-labeled tracer like 1,2-13C2 Leucine, this overlap is non-trivial; the natural M+2 isotopomer mimics the tracer itself, leading to overestimation of enrichment and subsequent errors in Fractional Synthesis Rate (FSR) or flux calculations.
This guide provides a rigorous, self-validating protocol for correcting this skew using the Matrix Inversion Method , tailored specifically for the t-BDMS derivative of Leucine.
Technical Foundation: The Physics of Distortion
To correct the data, we must first define the physical system generating the signals.
The Tracer: L-Leucine (1,2-13C2)[1][2][3]
-
Label Position: Carbons 1 (Carboxyl) and 2 (Alpha).
-
Mass Shift: +2.0067 Da (approx. +2 Da).
-
Signal Target: The tracer manifests primarily as an M+2 peak in the mass spectrum.
The Derivative: t-BDMS
Gas Chromatography-Mass Spectrometry (GC-MS) requires volatility. Leucine is commonly derivatized with MTBSTFA to form Leucine di-t-BDMS (N,O-bis-(tert-butyldimethylsilyl)-L-leucine).
-
Derivatization Reaction:
-
The Analyte (Fragment Ion): The molecular ion (
) of the di-t-BDMS derivative is unstable.[1] The standard quantifier is the [M-57] fragment , formed by the loss of a tert-butyl group ( ).
The "Hidden" Carbon Problem
The critical error source is not the leucine backbone, but the silicon-based derivative groups . The t-BDMS groups add significant carbon and silicon (which has distinct isotopes
Table 1: Atomic Composition of the Analyte (m/z 302)
| Component | Formula Contribution |
|---|
| Leucine Backbone |
The Consequence:
Even in an unlabeled sample, this
Experimental Workflow
The following protocol ensures high-fidelity data acquisition suitable for matrix correction.
Sample Preparation (Standardized)
-
Extraction: Precipitate proteins using 10% Trichloroacetic acid (TCA). Centrifuge to separate supernatant (free amino acid pool) from pellet (bound protein).
-
Hydrolysis (Protein Bound): Hydrolyze pellet in 6M HCl at 110°C for 24 hours. Dry under nitrogen.
-
Derivatization: Add 50
acetonitrile and 50 MTBSTFA + 1% t-BDMCS . Incubate at 70°C for 60 minutes .-
Note: Ensure complete derivatization; incomplete reaction leads to mono-t-BDMS peaks that confound analysis.
-
GC-MS Acquisition Parameters
-
Mode: Electron Impact (EI) at 70 eV.
-
SIM Mode (Selected Ion Monitoring): Do not use Full Scan for quantitation.
-
Target Ions:
-
m/z 302.2 (M+0: Unlabeled)
-
m/z 303.2 (M+1: Natural Abundance noise)
-
m/z 304.2 (M+2: Tracer + Natural Abundance)
-
m/z 305.2 (M+3: Higher isotopes)
-
-
Dwell Time: >20 ms per ion to ensure sufficient ion statistics.
Computational Methodology: The Matrix Correction[5]
This section details the Inverse Matrix Method , the most robust approach for correcting NAC.
The Logic
We model the measured intensity vector (
To find the true distribution, we invert the matrix:
Step-by-Step Calculation
Step 1: Calculate Natural Abundance Probabilities
Using the formula
-
Approximate Theoretical Values (Reference Only):
- (M+0) = 1.000 (Normalized base)
-
(M+1)
0.250 (Due to 14C and 2Si) -
(M+2)
0.065 (Due to overlapping isotopes)
Step 2: Construct the Matrix (
)
The matrix columns represent the natural abundance distribution for each "pure" species (Unlabeled, Label+1, Label+2).
-
Column 1 (Unlabeled): The natural distribution of the molecule (
). -
Column 2 (Label+1): Shifted down by one row (impurities).
-
Column 3 (Label+2): Shifted down by two rows (The Tracer).
For 1,2-13C2 Leucine, we focus on the M+0, M+1, and M+2 rows:
Note: This is a simplified square matrix. In high-precision work, a larger matrix (e.g., 5x5) is used to account for tracer impurities (M+1 in the tracer reagent).
Step 3: Solve for
For a measured vector
-
Normalize
such that . -
Invert
to get . -
Multiply:
.
The resulting vector
Visualizing the Pipeline
Figure 1: The computational pipeline for transforming raw mass spectrometry intensities into corrected enrichment data using the Matrix Method.
Case Study: Calculating Fractional Synthesis Rate (FSR)
Once the Tracer-to-Tracee Ratio (TTR) is corrected, it is applied to the FSR equation.
The Precursor-Product Equation
- : Enrichment of protein-bound leucine (Corrected M+2 / Corrected Total).
- : Enrichment of free intracellular leucine (or plasma KIC).
Why Correction Matters (Example Data)
Without correction, the "Natural M+2" is falsely attributed to the tracer.
Table 2: Impact of NAC on Calculated Enrichment
| Parameter | Raw Data (Uncorrected) | Corrected Data (NAC Applied) | Error if Ignored |
|---|---|---|---|
| m/z 302 (M+0) | 1,000,000 counts | 1,000,000 counts | - |
| m/z 304 (M+2) | 85,000 counts | 20,000 counts | ~325% Overestimation |
| Calculated TTR | 0.085 | 0.020 | Huge FSR Error |
Interpretation: The raw M+2 signal contains ~65,000 counts purely from natural abundance (
References
-
Wittmann, C., & Heinzle, E. (2002). Mass isotopomer distribution analysis at natural abundance. Analytical Biochemistry.
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (2023). L-Leucine, 2TBDMS derivative Mass Spectrum.[2] NIST Chemistry WebBook.
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
Sources
L-LEUCINE (1,2-13C2) for studying amino acid kinetics in preclinical models
Application Note: Precision Amino Acid Kinetics using L-LEUCINE (1,2-13C2)
Executive Summary
This application note details the use of L-LEUCINE (1,2-13C2) for quantifying fractional synthesis rates (FSR) of proteins in preclinical mouse models. While L-Leucine (1-13C) is a traditional standard, the 1,2-13C2 isotopolog offers distinct advantages in mass spectrometry sensitivity and metabolic tracing. By retaining the C2 label in the isovaleryl-CoA pool following decarboxylation, this tracer provides a robust M+2 mass shift (m/z +2) that effectively separates the signal from the natural M+1 background (approx. 1.1% of carbon), thereby enhancing detection limits in low-enrichment pulse-chase or continuous infusion experiments.
Scientific Rationale & Tracer Selection
Why L-LEUCINE (1,2-13C2)?
Leucine is the preferred tracer for protein synthesis for two reasons: it is an essential amino acid (not synthesized de novo), and it is oxidized primarily in skeletal muscle.
-
Metabolic Fate: Leucine is reversibly transaminated to
-ketoisocaproate (KIC). KIC is then decarboxylated by the branched-chain -keto acid dehydrogenase (BCKAD) complex. -
The 1,2-13C2 Advantage:
-
Decarboxylation: The C1 label is released as
CO . -
Retention: The C2 label remains in the isovaleryl-CoA residue.
-
Signal Fidelity: In GC-MS analysis of the protein-bound leucine, the 1,2-13C2 tracer appears as an M+2 isotopomer. This avoids the high background noise associated with M+1 (natural
C abundance), allowing for more precise quantification of low incorporation rates (0.05–0.10% APE).
-
Figure 1: Leucine Metabolic Fate & Label Tracking
Caption: Metabolic fate of L-Leucine (1,2-13C2).[1] Note that protein synthesis retains the double label (M+2), while oxidation splits the label into 13CO2 and 1-13C-Isovaleryl-CoA.
Experimental Protocol: Primed Constant Infusion (Mouse)
The Primed Constant Infusion method is the "Gold Standard" for achieving a steady-state precursor enrichment, which simplifies the calculation of FSR.
Animal Preparation[2]
-
Model: C57BL/6 Mice (20–25 g).
-
Catheterization: Jugular vein catheterization is recommended 3–4 days prior to the study to allow recovery.
-
Fasting: 4–6 hour fast (morning) to stabilize the basal metabolic state.
Tracer Preparation
-
Stock Solution: Dissolve L-LEUCINE (1,2-13C2) in sterile 0.9% saline.
-
Concentration: 6.0 mg/mL (approx. 45 mM).
-
Sterilization: Pass through a 0.22 µm syringe filter.
Infusion Regimen
Unlike humans, mice have a high metabolic turnover. The infusion rate must be sufficient to achieve 5–10% plasma enrichment (Mole Percent Excess, MPE).
| Parameter | Recommended Value | Notes |
| Prime Dose (Bolus) | 15 – 30 µmol/kg | ~20% of the hourly infusion dose. |
| Constant Rate | 2.5 – 5.0 µmol/kg/min | Equiv. to 150–300 µmol/kg/h. |
| Infusion Duration | 120 – 180 minutes | Steady state typically reached by 60 min. |
Step-by-Step Workflow:
-
T=0 min: Collect baseline blood sample (10 µL) from tail tip (Background).
-
T=0 min: Administer Prime Dose intravenously via catheter.
-
T=0 to 180 min: Immediately start Constant Infusion using a syringe pump.
-
T=60, 120, 180 min: Collect blood (10-20 µL) to verify isotopic steady state (Plateau).
-
T=180 min: Rapidly excise tissue (Muscle/Liver), freeze-clamp in liquid nitrogen.
Sample Processing & Analytical Methodology (GC-MS)
We utilize the MTBSTFA (TBDMS) derivatization method. It is robust, sensitive, and allows simultaneous analysis of Leucine and KIC (as the TBDMS derivative) in a single run.
Plasma Processing (Precursor Pool)
-
Protein Precipitation: Mix 10 µL plasma with 100 µL Methanol (ice-cold). Centrifuge at 10,000 x g for 10 min.
-
Drying: Transfer supernatant to a GC vial insert and dry under N
gas at 60°C. -
Derivatization: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.
-
Incubation: Heat at 90°C for 60 minutes.
Tissue Processing (Bound Protein)
-
Homogenization: Homogenize ~30 mg tissue in 500 µL 10% TCA (Trichloroacetic acid).
-
Washing: Centrifuge (4°C, 3000 x g). Discard supernatant (contains free AA). Wash pellet 3x with 10% TCA, then 2x with Acetone.
-
Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 110°C for 24 hours.
-
Purification: Dry hydrolysate. Re-dissolve in water and pass through a cation exchange column (Dowex 50W-X8) to isolate amino acids. Elute with 4M NH
OH. -
Derivatization: Dry eluate and derivatize with MTBSTFA as above.
GC-MS Configuration
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium (1.0 mL/min).[2]
-
Ionization: Electron Impact (EI, 70 eV).
-
SIM Mode (Selected Ion Monitoring): Monitor the [M-57] fragment (loss of tert-butyl group).
Table 1: Target Ions for SIM Analysis
| Analyte | Derivative | Fragment | M+0 (m/z) | M+2 (m/z) |
| L-Leucine | t-BDMS | [M-57] | 302 | 304 |
| KIC * | t-BDMS | [M-57] | 232 | 234 |
*Note: KIC (α-Ketoisocaproate) is the surrogate for intracellular leucine. While the Quinoxalinol derivative is the historical gold standard, the t-BDMS derivative of KIC (m/z 232/234) is widely accepted for high-throughput screening and offers sufficient precision for preclinical FSR.
Data Analysis & Calculations
Figure 2: Analytical Logic Flow
Caption: Workflow for calculating Fractional Synthesis Rate (FSR) from GC-MS spectral data.
Calculation Steps:
-
Calculate TTR (Tracer-to-Tracee Ratio):
-
Calculate MPE (Mole Percent Excess):
-
Calculate FSR (Fractional Synthesis Rate):
- : Enrichment of protein-bound leucine (MPE).
- : Enrichment of Plasma KIC (MPE). Plasma KIC is the preferred surrogate for the true intracellular leucine pool (reciprocal pool model).
References
-
Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism.
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Nair, K. S., et al. (1988). "Leucine incorporation into mixed skeletal muscle protein in humans." American Journal of Physiology.
-
Previs, S. F., et al. (2004). "Quantifying protein synthesis: mass spectrometry approaches." Current Opinion in Clinical Nutrition and Metabolic Care.
-
Wilkinson, D. J., et al. (2014). "A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown." Clinical Nutrition. (Discusses Deuterium vs 13C methods).
Sources
common challenges in L-LEUCINE (1,2-13C2) data analysis and interpretation
Topic: Troubleshooting & FAQs for Data Analysis and Interpretation Audience: Researchers, Metabolic Engineers, and Drug Development Scientists
Introduction: The "Dual-Probe" Advantage
L-Leucine (1,2-13C2) is a precision tool in metabolic flux analysis (MFA). Unlike uniformly labeled Leucine ([U-13C6]), which creates complex isotopomer patterns, or [1-13C] Leucine, which primarily traces oxidation via CO2, the [1,2-13C2] isotopomer serves as a dual metabolic probe :
-
Oxidative Decarboxylation: C1 is released as
, providing a direct readout of Branched-Chain -Ketoacid Dehydrogenase (BCKDH) activity. -
TCA Cycle Entry: C2 is retained and incorporated into the C1 position of Acetyl-CoA, allowing you to trace flux into the TCA cycle and lipogenesis.
This guide addresses the specific analytical challenges arising from this dual nature, focusing on Mass Spectrometry (MS) fragmentation artifacts and NMR coupling complexities.
Module 1: Mass Spectrometry Data Interpretation
Critical Alert: The "Carboxyl Loss" Trap in GC-MS
Issue: Users often report finding only M+1 enrichment in their samples despite using an M+2 tracer. Cause: This is rarely a tracer purity issue. It is almost always a fragmentation artifact. In Gas Chromatography-Mass Spectrometry (GC-MS), particularly with TBDMS (tert-butyldimethylsilyl) derivatization, the most abundant fragment often involves the loss of the carboxyl group (C1).
Troubleshooting Protocol
| Symptom | Diagnosis | Solution |
| Observed M+1 instead of M+2 | You are analyzing a fragment that has lost C1 (the carboxyl carbon). | Switch quantification to a fragment that preserves the C1-C2 bond (e.g., |
| Low Enrichment Calculation | Natural abundance correction was applied incorrectly for the specific fragment atoms. | Ensure your correction matrix matches the fragment formula, not the whole molecule formula. |
Standard TBDMS Fragment Guide for L-Leucine (1,2-13C2)
| Fragment Type | Loss Description | Atoms Retained | Expected Shift for 1,2-13C2 | Suitability |
| Loss of tert-butyl group | All Carbon atoms | +2 m/z | Recommended | |
| Loss of methyl group | All Carbon atoms | +2 m/z | Recommended | |
| Loss of CO-O-TBDMS | Loses C1 | +1 m/z | AVOID for M+2 |
Technical Insight: The
fragment (m/z 302 for unlabeled Leucine-TBDMS) is formed by the cleavage of the C1-C2 bond. Since your label is on C1 and C2, this cleavage physically separates the two isotopes. C1 is lost to the vacuum; C2 remains in the detector. Thus, you detect a singly labeled fragment.
Module 2: Metabolic Pathway & Flux Analysis
FAQ: Tracing the Fate of C1 vs. C2
Q: I see
-
C1 Fate (Oxidation): Released as
at the step catalyzed by BCKDH. High indicates high BCKDH flux. -
C2 Fate (Assimilation): Becomes C1 of Isovaleryl-CoA, eventually becoming C1 of Acetyl-CoA . This Acetyl-CoA then condenses with Oxaloacetate to form Citrate.
Q: Does the label enter Ketone Bodies? A: Yes. Leucine is strictly ketogenic.[1][2]
-
Acetyl-CoA Pool: Receives C2 (and C3) of Leucine.
-
Acetoacetate Pool: Receives C4, C5, and C5' of Leucine.
-
Result: With [1,2-13C2] Leucine, the label enters the Acetyl-CoA pool (M+1) but not the Acetoacetate pool directly derived from the leucine side chain.
Visualizing the Atom Mapping
The following diagram traces the precise path of the Carbon-1 (Red) and Carbon-2 (Blue) atoms.
Figure 1: Metabolic fate of L-Leucine (1,2-13C2). Note that C1 is lost as CO2, while C2 becomes the carbonyl carbon (C1) of Acetyl-CoA.
Module 3: NMR Spectroscopy Challenges
The J-Coupling Signature
In
Key Parameters:
-
Chemical Shifts:
-
C1 (Carboxyl): ~175 ppm
-
C2 (
-Carbon): ~53 ppm
-
-
Coupling Constant (
): Approximately 53–55 Hz .
Troubleshooting NMR Spectra
Symptom: "My peaks are split, and signal-to-noise is lower than expected." Explanation: The splitting is the physical manifestation of the 1,2-bond.
-
C1 Signal: Appears as a doublet centered at ~175 ppm.
-
C2 Signal: Appears as a doublet centered at ~53 ppm.
Diagnostic Utility: If you observe a singlet at 53 ppm (C2) instead of a doublet, it implies the C1-C2 bond has been broken. In the context of Leucine metabolism, this confirms the conversion to amine-free metabolites (like isovaleryl-CoA) where the carboxyl C1 was lost, provided the metabolite accumulates enough to be visible. However, usually, the loss of C1 results in volatile CO2 or downstream metabolites with different shifts.
-
Intact Leucine: Doublet at C2.
-
Contaminant/Natural Abundance: Singlet at C2 (center of the doublet).
Module 4: Experimental Design & Self-Validation
Protocol: Validating Isotopic Steady State
Before calculating flux, you must ensure the precursor pool (intracellular Leucine) has reached isotopic steady state.
-
Time Course Sampling: Collect samples at 0, 30, 60, 120, and 240 minutes.
-
Measurement: Analyze the enrichment of free intracellular Leucine (using the
fragment). -
Criteria: The enrichment (MPE - Mole Percent Excess) should plateau. If it continues to rise, your flux calculations will be invalid (non-steady-state).
Protocol: Natural Abundance Correction
Do not use generic "whole molecule" correction matrices if you are analyzing fragments.
-
Step 1: Identify the exact formula of the fragment (e.g., Leucine-TBDMS minus Butyl).
-
Step 2: Use a correction algorithm (e.g., isotopomer network analysis or matrix inversion) based on that specific formula.
-
Validation: Run an unlabeled standard. The corrected distribution should yield M+0 = 100% (within error).
References
-
Metabolic Fate & Oxidative Decarboxylation
-
Schwenk, W. F., et al. "Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans." American Journal of Physiology-Endocrinology and Metabolism (2001). Link
-
-
GC-MS Fragmentation of Amino Acids
-
NMR Spectroscopy of Leucine
-
Belton, P. S., et al. "On the 13C CP/MAS spectra of leucine." Solid State Nuclear Magnetic Resonance (1992). Link
-
-
Leucine Catabolism Pathway
-
Flux Analysis Methodology
-
Crown, S. B., et al. "Metabolic flux analysis of 13C-labeled amino acids." Current Opinion in Biotechnology (2015). Link
-
Sources
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Mixed pyruvate labeling enables backbone resonance assignment of large proteins using a single experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Metabolic Flux Calculations with L-Leucine (1,2-13C2)
Welcome to the technical support center for optimizing metabolic flux analysis (MFA) using L-Leucine (1,2-13C2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and enhancing the precision of your metabolic flux calculations. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate answers to get you started:
Q1: Why is L-Leucine (1,2-13C2) a good tracer for my experiment?
A1: L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in activating the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1] The (1,2-13C2) labeling pattern is particularly informative for tracing the flow of carbon through central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).[2][3] The distinct mass shifts produced by this tracer allow for the deconvolution of complex metabolic pathways.
Q2: My flux map has a high sum of squared residuals (SSR). What does this mean and what are the initial checks?
A2: A high SSR indicates a poor fit between your experimental data and the metabolic model, suggesting that the model does not accurately represent the biological system.[4][5] Initial checks should include:
-
Verification of the metabolic model: Ensure all reactions and atom transitions are accurate for your specific organism and conditions.[4]
-
Confirmation of isotopic steady state: Verify that the labeling patterns of metabolites are stable over time.[3][4]
-
Review of analytical data: Check for gross measurement errors, such as co-eluting metabolites in your mass spectrometry data.[4]
Q3: How critical is the isotopic purity of my L-Leucine (1,2-13C2) tracer?
A3: It is extremely critical. Commercially available tracers are not 100% pure and contain unlabeled (12C) substrate.[4] Failing to account for this impurity will lead to systematic errors in your flux calculations. Always use the isotopic purity stated in the certificate of analysis or, for highest accuracy, measure it directly and input this value into your MFA software.[4]
Q4: What is isotopic non-stationarity and when should I consider it?
A4: Isotopic non-stationarity refers to a state where the system is at a metabolic steady state (constant fluxes and pool sizes), but the isotopic labeling of metabolites is still changing over time.[6][7][8][9][10] You should consider an isotopically non-stationary MFA (INST-MFA) approach when your system has slow labeling dynamics, making it difficult to reach a true isotopic steady state, or when you are interested in metabolic responses to perturbations over shorter time scales.[6][7][8][9][10][11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving more complex issues you may encounter during your experiments.
Guide 1: Optimizing Cell Culture and Isotope Labeling
Accurate flux calculations begin with a well-controlled and consistent cell culture and labeling experiment.
Protocol 1: Achieving Metabolic and Isotopic Steady State
The assumption of a steady state is fundamental to many MFA models.[6][12]
Step-by-Step Methodology:
-
Cell Culture: Culture cells in a chemically defined medium to ensure precise control over nutrient composition.[13]
-
Exponential Growth: Ensure cells are in the mid-exponential growth phase to achieve a metabolic steady state.[13]
-
Medium Switch: Switch cells to a medium containing L-Leucine (1,2-13C2) at a carefully controlled concentration.
-
Incubation: Incubate cells for a sufficient duration to achieve isotopic steady state. This time must be determined empirically for each experimental system.[13]
-
Validation of Steady State: To confirm isotopic steady state, collect samples at multiple time points (e.g., 18 and 24 hours) after introducing the tracer.[3][4] If the labeling patterns are consistent, the assumption of isotopic steady state is valid.
Guide 2: Critical Steps in Sample Preparation: Quenching and Extraction
The goal of quenching is to instantly halt all enzymatic activity, providing an accurate snapshot of the metabolome.[14][15]
Protocol 2: Rapid Quenching and Metabolite Extraction
Step-by-Step Methodology:
-
Preparation: Prepare an ice-cold quenching solution, such as 80% methanol in water.[16]
-
Quenching: Rapidly aspirate the culture medium and add the ice-cold quenching solution to the cells.[17]
-
Cell Lysis: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Mechanical disruption, such as scraping, is preferred over enzymatic methods like trypsinization, which can cause metabolite leakage.[17][18]
-
Extraction: Further extract metabolites by adding a solvent like chloroform to create a biphasic separation of polar and nonpolar metabolites.[19]
-
Centrifugation: Centrifuge at high speed (e.g., >13,000 rpm) to pellet cell debris.[17]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.
Guide 3: Ensuring High-Quality Mass Spectrometry Data
The accuracy of your flux calculations is highly dependent on the quality of your mass spectrometry data.
Protocol 3: Data Acquisition and Correction for Natural Isotope Abundance
Step-by-Step Methodology:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to analyze the mass isotopomer distributions (MIDs) of your target metabolites.[13][20]
-
Data Acquisition: Acquire raw MID data for each metabolite of interest.
-
Correction for Natural Abundance: It is crucial to correct for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) in your samples.[21] This can be done using specialized software or by applying correction matrices.[21]
-
Data Review: Carefully inspect raw data for issues like co-eluting metabolites, which can contaminate labeling data.[4]
Guide 4: Refining the Metabolic Model and Flux Calculation
An accurate and well-defined metabolic model is the cornerstone of reliable flux analysis.[22]
Protocol 4: Model Curation and Statistical Validation
Step-by-Step Methodology:
-
Model Building: Construct a stoichiometric model that includes all relevant metabolic reactions for your biological system.[6]
-
Atom Transitions: Ensure that the atom mappings for each reaction are correct. Errors in atom transitions will lead to incorrect simulated labeling patterns.[4]
-
Flux Estimation: Use a 13C-MFA software package (e.g., INCA, OpenFLUX2) to estimate intracellular fluxes by minimizing the difference between the experimentally measured and simulated MIDs.[13][23]
-
Goodness-of-Fit: Perform a chi-square (χ²) statistical test to evaluate how well the estimated fluxes fit the experimental data.[13] A statistically acceptable fit indicates that the metabolic model is consistent with the data.
-
Confidence Intervals: Calculate confidence intervals for each estimated flux to quantify the uncertainty of the estimation.[10][23][24]
Visualizations
Experimental Workflow
Caption: A streamlined workflow for accurate metabolic flux analysis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting high SSR in flux calculations.
Summary of Quantitative Data
| Parameter | Recommended Value/Range | Rationale |
| Cell Density for Labeling | 1 x 10^6 to 1 x 10^7 cells | Ensures sufficient material for analysis while maintaining metabolic steady state.[18] |
| Quenching Solution | 80% Methanol in Water | Efficiently halts enzymatic activity while minimizing metabolite leakage.[16] |
| Quenching Temperature | -20°C to -80°C | Rapidly cools cells to stop metabolism.[14] |
| Centrifugation Speed | >13,000 rpm | Effectively pellets cell debris for clean metabolite extracts.[17] |
| MS Measurement Error | 0.4 mol% (GC-MS), 1 mol% (LC-MS) | Typical error ranges to consider in your model's error evaluation.[4] |
Conclusion
Improving the accuracy of metabolic flux calculations with L-Leucine (1,2-13C2) requires a meticulous and integrated approach, from experimental design to computational analysis. By understanding the principles behind each step and implementing rigorous validation protocols, researchers can generate high-quality, reliable flux maps that provide deep insights into cellular metabolism. This guide serves as a comprehensive resource to navigate the complexities of MFA and troubleshoot common challenges, ultimately advancing your research in metabolic engineering and drug development.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynsis.com [biosynsis.com]
- 6. osti.gov [osti.gov]
- 7. Isotopically non-stationary metabolic flux analysis: complex yet highly informative [pubmed.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 19. agilent.com [agilent.com]
- 20. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
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- 23. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
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Technical Support Center: Navigating Variability in L-Leucine (1,2-¹³C₂) Infusion Studies
Welcome to the technical support center for L-leucine (1,2-¹³C₂) infusion studies. This resource is designed for researchers, scientists, and drug development professionals to address the common sources of variability and provide actionable troubleshooting guidance for these powerful metabolic studies. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to enhance the reliability and reproducibility of your research.
The dynamic nature of protein metabolism necessitates robust and precise measurement techniques.[1] Stable isotope tracers, such as L-leucine (1,2-¹³C₂), have become indispensable tools for quantifying muscle protein synthesis and breakdown.[2][3][4] However, the complexity of in vivo human metabolic studies presents numerous challenges that can introduce variability and confound results. This guide is structured to help you anticipate, identify, and resolve these issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers in the field:
Q1: My plasma enrichment values are not reaching a steady state. What are the likely causes?
A1: Failure to reach an isotopic steady state is a critical issue that can invalidate kinetic calculations. Several factors can contribute to this:
-
Inadequate Priming Dose: The priming dose is calculated to rapidly bring the plasma and intracellular pools to isotopic equilibrium. An insufficient prime will result in a prolonged equilibration period.
-
Altered Leucine Kinetics: The subject's physiological state can change during the infusion (e.g., stress, changes in insulin sensitivity), altering leucine turnover rates and preventing a steady state.
-
Inconsistent Infusion Rate: Issues with the infusion pump or catheter can lead to a variable infusion rate, directly impacting plasma enrichment.
Q2: I'm seeing significant inter-individual variability in my results, even within the same experimental group. How can I minimize this?
A2: High inter-individual variability is a common challenge. Here are some strategies to mitigate it:
-
Standardize Pre-Study Conditions: Ensure all subjects adhere to a standardized diet and exercise regimen for a set period before the study. This minimizes differences in endogenous amino acid pools.
-
Strict Subject Screening: Screen subjects for metabolic conditions or medications that could influence protein metabolism.
-
Consistent Sampling Times: Adhere strictly to the planned blood and tissue sampling schedule for all participants.
Q3: Is arterialized-venous blood sampling a valid alternative to arterial catheterization?
A3: While arterial blood is the gold standard for measuring the input function for tracer kinetic modeling, arterialized-venous sampling can be a valid alternative in many cases.[5] The hand-warming technique increases blood flow, "arterializing" the venous blood. However, it's crucial to validate this method in your specific experimental context, as incomplete arterialization can lead to an overestimation of leucine turnover.[6]
Q4: Should I use plasma leucine or α-ketoisocaproate (KIC) enrichment as the precursor pool for calculating muscle protein synthesis?
A4: Plasma KIC enrichment is often considered a better surrogate for intracellular leucine enrichment than plasma leucine itself.[7][8] This is because KIC is formed from the intracellular transamination of leucine. Using KIC can help to account for the dilution of the tracer in the intracellular space by unlabeled leucine from protein breakdown.[8]
Q5: Can the nutritional state of the subject affect the outcome of the study?
A5: Absolutely. The fed and fasted states have profound and differing effects on protein metabolism.[9] Ingestion of a meal, particularly one containing protein, will stimulate muscle protein synthesis and alter whole-body leucine kinetics.[9][10] Therefore, it is critical to control the nutritional state of your subjects according to your study's objectives.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for addressing specific experimental issues.
Guide 1: Optimizing the Primed, Continuous Infusion Protocol
A successful L-leucine infusion study hinges on achieving and maintaining a stable isotopic enrichment in the precursor pool.
Protocol for a Primed, Continuous Infusion:
-
Subject Preparation:
-
Priming Dose Calculation:
-
The priming dose is crucial for rapidly achieving isotopic equilibrium.[12]
-
A common approach is to prime with both L-[1-¹³C]leucine and NaH¹³CO₃ to prime the leucine and bicarbonate pools, respectively.[12]
-
The exact amounts will depend on the subject's body weight and the desired plasma enrichment.
-
-
Continuous Infusion:
-
Following the priming dose, begin the continuous infusion of L-[1-¹³C]leucine.[12]
-
The infusion rate should be carefully controlled using a calibrated infusion pump.
-
-
Blood Sampling:
-
Collect baseline blood samples before starting the infusion.
-
After the infusion begins, collect blood samples at regular intervals (e.g., every 15-30 minutes) to monitor the achievement of isotopic steady state.[13]
-
-
Muscle Biopsy (if applicable):
-
If measuring muscle protein synthesis directly, obtain a baseline muscle biopsy before the infusion.
-
A second biopsy is taken at the end of the infusion period to measure the incorporation of the tracer into muscle protein.[14]
-
Data Presentation: Example Infusion Parameters
| Parameter | Recommended Range | Rationale |
| Priming Dose (L-[1-¹³C]leucine) | 1 mg/kg | To rapidly achieve isotopic equilibrium in the plasma and intracellular pools. |
| Priming Dose (NaH¹³CO₃) | 0.7 mg/kg | To prime the bicarbonate pool and account for early tracer oxidation. |
| Infusion Rate (L-[1-¹³C]leucine) | 1 mg/kg/hr | To maintain a stable isotopic enrichment during the study period. |
| Duration of Infusion | 3 - 6 hours | Allows sufficient time to achieve a steady state and for measurable incorporation into protein. |
Causality Behind Experimental Choices:
The primed, continuous infusion method is designed to create a steady-state condition where the rate of tracer appearance in the plasma equals its rate of disappearance. This allows for the application of simpler kinetic models to calculate protein turnover. The priming dose is a critical component; without it, achieving a true steady state can be significantly delayed, compromising the accuracy of the calculated rates.
Mandatory Visualization: L-Leucine Infusion Workflow
Caption: Workflow for a primed, continuous L-leucine (1,2-¹³C₂) infusion study.
Guide 2: Troubleshooting Mass Spectrometry Data
Accurate measurement of ¹³C-leucine enrichment is fundamental to the entire study.
Troubleshooting Steps:
-
Verify Tracer Purity:
-
Always check the certificate of analysis from the supplier for the isotopic purity of your L-leucine (1,2-¹³C₂) tracer.
-
For the highest accuracy, directly measure the isotopic purity of the tracer using mass spectrometry.[15]
-
-
Inspect Raw Data:
-
Carefully examine the raw mass spectra for any signs of co-eluting compounds that could interfere with the measurement of your analyte.[15]
-
Look for consistent peak shapes and retention times across your samples.
-
-
Check for Matrix Effects:
-
Plasma and muscle hydrolysates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer.
-
Use stable isotope-labeled internal standards to correct for these effects.[16]
-
-
Validate Derivatization (if used):
-
If your analytical method involves derivatization of amino acids, ensure that the reaction is complete and reproducible. Incomplete derivatization can introduce significant variability.
-
Mandatory Visualization: Leucine Metabolic Pathway
Caption: Simplified metabolic pathway of L-leucine during a tracer infusion study.
References
-
Turturici, M., et al. (2018). Substitution of venous for arterial blood sampling in the determination of regional rates of cerebral protein synthesis with L-[1-¹¹C]leucine PET: A validation study. Journal of Cerebral Blood Flow & Metabolism, 38(11), 1941-1952. [Link]
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Wilkinson, D. J., et al. (2017). A validation of the application of D₂O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism, 312(3), E212-E221. [Link]
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Heitmann, R. N., & Bergman, E. N. (1980). Importance of sites of tracer administration and blood sampling in relation to leucine metabolism. Practical considerations. The Biochemical journal, 186(3), 1015–1018. [Link]
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Wolfe, R. R., & Chinkes, D. L. (2005). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Parenteral and Enteral Nutrition, 29(1), 3-12. [Link]
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Tessari, P., et al. (1996). Role of blood cells in leucine kinetics across the human kidney. American Journal of Physiology-Endocrinology and Metabolism, 271(4), E627-E634. [Link]
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Lantz, E. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]
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Kim, J. S., & Wolfe, R. R. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Nutrition and Metabolism, 78(1), 1-11. [Link]
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Calder, P. C., & Deutz, N. E. (2018). Measuring muscle protein synthesis in humans and the influence of nutritional state. Clinical Science, 132(6), 613-620. [Link]
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El-Khoury, A. E., et al. (1999). Leucine kinetics in reference to the effect of the feeding mode as three discrete meals. Metabolism, 48(10), 1334-1341. [Link]
-
Tessari, P., et al. (1998). Arterial KIC as marker of liver and muscle intracellular leucine pools in healthy and type 1 diabetic humans. American Journal of Physiology-Endocrinology and Metabolism, 275(5), E851-E859. [Link]
-
Schwenk, W. F., et al. (1985). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-¹³C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 34(11), 1035-1040. [Link]
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-¹³C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. [Link]
-
Haisch, M., et al. (2001). Recovery of ¹³CO₂ from infused [1-¹³C]leucine and [1,2-¹³C₂]leucine in healthy humans. American Journal of Physiology-Endocrinology and Metabolism, 281(2), E336-E342. [Link]
-
Tuvdendorj, D., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. Physiological Reports, 3(8), e12497. [Link]
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Buffière, C., et al. (2018). Parameters of leucine concentrations and flux kinetics after meat ingestion. The Journal of Nutrition, 148(5), 726-734. [Link]
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El-Khoury, A. E., et al. (2002). Intravenously infused ¹³C-leucine is retained in fasting healthy adult men. The Journal of Nutrition, 132(7), 1916-1920. [Link]
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Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [¹³C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 69-74. [Link]
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El-Khoury, A. E., et al. (1995). Whole body protein synthesis in healthy adult humans: ¹³CO₂ technique vs. plasma precursor approach. The American Journal of Clinical Nutrition, 61(1), 84-93. [Link]
-
Rittig, N., et al. (2016). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of Physiology, 594(22), 6673-6687. [Link]
-
Zanchi, N. E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism, 5, 20. [Link]
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Gangoiti, J. A., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 9(11), 247. [Link]
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Arts, R. J., et al. (2023). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. npj Systems Biology and Applications, 9(1), 51. [Link]
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Rennie, M. J., et al. (1994). Effect of a flooding dose of leucine in stimulating incorporation of constantly infused valine into albumin. The American Journal of Physiology, 267(4 Pt 1), E561-E565. [Link]
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Preston, T., & Slater, C. (1992). Mass spectrometric analysis of stable-isotope-labelled amino acid tracers. Proceedings of the Nutrition Society, 51(2), 239-247. [Link]
-
Mitchell, W. K., et al. (2021). Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review. Frontiers in Nutrition, 8, 681937. [Link]
-
Haisch, M., et al. (2001). Recovery of (¹³C)O₂ from infused [1-(¹³C)]leucine and [1,2-(¹³C)₂]leucine in healthy humans. The American Journal of Clinical Nutrition, 74(2), 226-232. [Link]
-
Zanchi, N. E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. CORE. [Link]
-
El-Khoury, A. E., et al. (1994). Validation of the tracer-balance concept with reference to leucine: 24-h intravenous tracer studies with L-[1-¹³C]leucine and [¹⁵N-¹⁵N]urea. The American Journal of Clinical Nutrition, 59(5), 1000-1011. [Link]
-
Rennie, M. J., et al. (1992). Flooding with L-[1-¹³C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-¹³C]valine. The American Journal of Physiology, 262(3 Pt 1), E424-E428. [Link]
-
Ford, G. C., et al. (1990). Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine. Clinical Science, 79(5), 457-463. [Link]
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Katsanos, C. S., et al. (2006). A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly. American Journal of Physiology-Endocrinology and Metabolism, 291(2), E381-E387. [Link]
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- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Benchmarking L-Leucine (1,2-¹³C₂) Against Other Branched-Chain Amino Acid Tracers
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are the cartographers, allowing us to map the dynamic fluxes of nutrients through complex biological terrains. Among these, branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are of paramount interest due to their pivotal roles in protein synthesis, energy homeostasis, and cell signaling. The choice of tracer is not a trivial decision; it is a critical experimental parameter that dictates the questions one can answer and the precision of those answers.
This guide provides an in-depth comparison of L-leucine (1,2-¹³C₂), a doubly-labeled isotopic tracer, against its more common counterparts. We will delve into the mechanistic rationale for choosing one tracer over another, provide a framework for experimental comparison, and offer insights grounded in years of application-specific experience.
Pillar 1: The Rationale - Why Tracer Selection Matters
Stable isotope tracers, unlike their radioactive counterparts, are non-radioactive and can be safely used in human studies.[1][2] They are distinguished by their increased mass, which allows for their detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] The fundamental principle is to introduce a labeled compound into a biological system and trace its metabolic fate, providing dynamic information that static concentration measurements cannot.[3][4]
The choice between different BCAA tracers hinges on the specific metabolic pathway under investigation:
-
Protein Synthesis vs. Oxidation: Are you interested in the rate at which leucine is incorporated into new proteins, or the rate at which it is broken down for energy?
-
Whole-Body vs. Tissue-Specific Flux: Is the research question focused on systemic metabolism or the dynamics within a specific tissue like skeletal muscle?
-
Nitrogen vs. Carbon Skeleton Metabolism: Does the study aim to track the fate of the amino group or the carbon backbone?[]
L-leucine is often the BCAA of choice for these studies because it acts as both a substrate for protein synthesis and a key signaling molecule, notably through the mTOR pathway.[6]
Pillar 2: A Comparative Analysis of Leucine Tracers
The specific labeling pattern of a tracer determines the metabolic information it can yield. Let's compare L-leucine (1,2-¹³C₂) to other commonly used leucine and BCAA tracers.
| Tracer | Primary Application(s) | Key Advantages | Key Limitations & Considerations |
| L-leucine (1,2-¹³C₂) (The Subject) | Protein Synthesis, Leucine Oxidation, TCA Cycle Flux | The ¹³C at the C-1 position is lost as ¹³CO₂ during irreversible decarboxylation of α-ketoisocaproate (KIC), providing a direct measure of oxidation.[7][8] The ¹³C at the C-2 position is retained in acetyl-CoA, allowing for tracing into the TCA cycle.[7][8] This dual label provides more comprehensive metabolic information from a single tracer. | A significant portion of the C-2 label can be retained in the body through TCA cycle exchange reactions, meaning its recovery in expired CO₂ is incomplete (~58% relative to the C-1 label).[8] This must be accounted for in oxidation calculations. |
| L-leucine-[1-¹³C] (The Classic) | Leucine Oxidation, Protein Synthesis | Widely used and well-validated for measuring whole-body and tissue-specific protein synthesis and breakdown.[9][10] The release of ¹³CO₂ is a direct and robust measure of leucine oxidation.[11] | Provides no information on the metabolic fate of the leucine carbon skeleton beyond the initial decarboxylation step. |
| L-leucine-[¹⁵N] (The Nitrogen Tracker) | Protein Synthesis, Transamination | Directly traces the fate of the amino group.[] It is particularly useful for distinguishing between protein synthesis (incorporation of the entire amino acid) and transamination (removal of the amino group). | Does not provide information on the oxidation of the carbon skeleton.[] Results can vary significantly compared to carbon-labeled tracers depending on the metabolic state.[12] |
| Deuterated Leucine (e.g., L-leucine-[5,5,5-²H₃]) | Protein Synthesis | The higher mass shift can be advantageous for certain mass spectrometry applications, potentially offering a cleaner signal.[13] Can be used simultaneously with ¹³C-labeled tracers in dual-isotope studies. | The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect" (KIE), where the deuterated molecule reacts more slowly.[14][15] This can result in a slight underestimation of metabolic rates (~5-9%).[16] |
| Other BCAA Tracers (e.g., L-Valine-¹³C₅,¹⁵N) | BCAA-specific catabolism, anaplerosis | Allows for the investigation of the specific metabolic roles of valine or isoleucine, which differ from leucine.[17] For instance, valine is catabolized to succinyl-CoA, an anaplerotic substrate for the TCA cycle. | These are not direct surrogates for leucine metabolism. The choice to use a valine or isoleucine tracer must be driven by a specific hypothesis related to their unique metabolic pathways.[18] |
Pillar 3: Experimental Design - A Head-to-Head Comparison
To objectively benchmark L-leucine (1,2-¹³C₂) against the classic L-leucine-[1-¹³C], a primed, continuous infusion study designed to measure muscle protein synthesis (MPS) and leucine oxidation is the gold standard.
Objective: To simultaneously measure and compare the fractional synthetic rate (FSR) of myofibrillar protein and whole-body leucine oxidation using L-leucine (1,2-¹³C₂) and L-leucine-[1-¹³C].
Experimental Workflow Diagram:
Caption: Workflow for a primed, continuous infusion study.
Detailed Protocol:
-
Subject Preparation: Following an overnight fast, catheters are placed in an antecubital vein for tracer infusion and in a contralateral hand vein (heated to "arterialize" the blood) for sampling.[19]
-
Baseline Sampling: Before the infusion begins, baseline samples of blood, expired air, and a muscle biopsy (e.g., from the vastus lateralis) are collected to determine background isotopic enrichments.
-
Tracer Infusion: A primed (bolus) dose of the tracer is given to rapidly achieve isotopic equilibrium, followed by a continuous infusion for a period of several hours (e.g., 4 hours).[10][19] This "primed-continuous infusion" method is crucial for maintaining a steady-state of tracer concentration in the plasma, a key assumption for most kinetic models.[20]
-
Steady-State Sampling: During the final 1-2 hours of the infusion, when isotopic steady-state is expected, multiple blood and breath samples are collected to confirm equilibrium and for analysis.
-
Final Biopsy: A second muscle biopsy is taken at the end of the infusion period from the same muscle but through a separate incision.
-
Sample Analysis:
-
Plasma: Samples are deproteinized, and enrichments of L-leucine (1,2-¹³C₂) and its transaminated product, α-ketoisocaproate (KIC), are determined by Gas Chromatography-Mass Spectrometry (GC-MS).[21][22] KIC enrichment is often considered a better surrogate for the intracellular precursor pool for protein synthesis.[10]
-
Breath: The enrichment of ¹³CO₂ in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Muscle: The myofibrillar protein fraction is isolated, hydrolyzed back into its constituent amino acids, and the enrichment of ¹³C-leucine incorporated into the protein is measured by GC-MS.[3]
-
-
Calculations:
-
Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated using the formula: FSR (%/hr) = (E_p / E_ic) * (1/t) * 100 Where E_p is the change in enrichment in the product (protein-bound leucine) between the two biopsies, E_ic is the average enrichment of the precursor (plasma KIC), and t is the time between biopsies.
-
Leucine Oxidation: Calculated from the rate of ¹³CO₂ appearance in breath, corrected for the bicarbonate retention factor, and related to the plasma KIC enrichment.
-
Pillar 4: Interpreting the Data - The Metabolic Fate of L-Leucine (1,2-¹³C₂)
The key advantage of L-leucine (1,2-¹³C₂) is its ability to differentiate the initial, irreversible loss of the carboxyl carbon from the subsequent metabolism of the carbon skeleton.
Metabolic Pathway Diagram:
Caption: Metabolic fate of L-leucine (1,2-¹³C₂).
When using L-leucine (1,2-¹³C₂), the rate of ¹³CO₂ release from the C-1 position provides the rate of total leucine oxidation. The ¹³C label from the C-2 position enters the TCA cycle via acetyl-CoA. Its subsequent appearance as ¹³CO₂ or incorporation into other metabolites (like glutamate via anaplerosis) provides a deeper insight into mitochondrial metabolism. A study directly comparing [1-¹³C]leucine and [1,2-¹³C₂]leucine found that about 42% of the C-2 label is retained in the body, highlighting that it does not fully trace oxidation in the same way the C-1 label does.[8] This retention is a critical piece of data, informing us about the extent of TCA cycle exchange reactions.
Conclusion and Recommendations
The choice of a BCAA tracer is fundamentally linked to the research hypothesis.
-
For routine measurements of muscle protein synthesis and total leucine oxidation , the classic L-leucine-[1-¹³C] remains a robust and cost-effective choice. Its interpretation is straightforward and supported by decades of literature.
-
L-leucine (1,2-¹³C₂) should be the tracer of choice when the research question extends beyond simple oxidation to the intramitochondrial fate of the leucine carbon skeleton . It offers a more nuanced view, allowing for the simultaneous assessment of irreversible oxidation and the entry of leucine-derived carbons into the TCA cycle. This is particularly valuable in studies of metabolic flexibility, mitochondrial dysfunction, or the anaplerotic contributions of amino acids.
-
¹⁵N- and ²H-labeled tracers serve more specialized purposes. L-leucine-[¹⁵N] is ideal for dissecting nitrogen kinetics and transamination, while deuterated tracers can be useful in multi-isotope infusion protocols, provided the potential for a kinetic isotope effect is acknowledged and, if necessary, quantified.
Ultimately, the power of stable isotope tracers lies in their precise application. By understanding the unique metabolic journey of each labeled molecule, researchers can design more insightful experiments and generate more definitive data, pushing the boundaries of our understanding of human metabolism.
References
-
Doumit, J., Le, J., Frey, J., Chamson, A., & Perier, C. (1999). A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin. Amino Acids, 16(2), 107-11. [Link]
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Yudkoff, M., Nissim, I., & Segal, S. (1988). Tritium and 14C isotope effects using tracers of leucine and alpha-ketoisocaproate. American Journal of Physiology-Endocrinology and Metabolism, 255(4), E477-E482. [Link]
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Bennet, W. M., Connacher, A. A., Scrimgeour, C. M., Smith, K., & Rennie, M. J. (1990). The effect of amino acid infusion on leg protein turnover assessed by L-[15N]phenylalanine and L-[1-13C]leucine exchange. European Journal of Clinical Investigation, 20(1), 41-50. [Link]
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Matthews, D. E., Welle, S. L., & Nair, K. S. (2001). Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans. American Journal of Physiology-Endocrinology and Metabolism, 281(2), E233-E240. [Link]
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Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Atherton, P. J. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]
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Katsanos, C. S., Kobayashi, H., Sheffield-Moore, M., Aarsland, A., & Wolfe, R. R. (2006). Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein. Clinical Nutrition, 25(4), 624-632. [Link]
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Goodyear, L. J., Miller, T. B., Hirshman, M. F., & Wolfe, R. R. (1993). Whole-body protein turnover in peritoneal dialysis patients: a comparison of the [15 N]glycine end product and the [13 C]leucine precursor methods. Nephrology Dialysis Transplantation, 8(7), 633-639. [Link]
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Atherton, P. J., Brook, M. S., Smith, K., & Wilkinson, D. J. (2017). Stable isotope tracers in muscle physiology research. Physiology News, (105), 25-28. [Link]
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Cohn, J. S., Wagner, D. A., Cohn, S. D., Millar, J. S., & Schaefer, E. J. (1990). Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. Journal of Lipid Research, 31(12), 2265-2273. [Link]
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Mitchell, C. J., D'Souza, R. F., Mitchell, S. M., Figueiredo, V. C., Miller, B. F., & Hamilton, K. L. (2016). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of Applied Physiology, 121(5), 1104-1111. [Link]
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Wolfe, R. R. (2000). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Nutrition, 130(4), 757S-762S. [Link]
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Scribd. (n.d.). Fate of Carbon Skeleton. Scribd. [Link]
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